![molecular formula C11H11N3O2S B2735274 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 685119-94-2](/img/structure/B2735274.png)
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a 1,4-benzodioxin ring, a 1,2,4-triazole ring, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,4-benzodioxin ring attached to a 1,2,4-triazole ring via a carbon atom. The triazole ring also has a methyl group and a thiol group attached to it .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the thiol group, which is known to undergo various reactions such as oxidation and nucleophilic substitution .Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of related triazole derivatives has been a focus of research due to their interesting chemical properties and potential applications. For instance, the synthesis and crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate demonstrate the intricate design and potential of such molecules in creating complex structures with specific chemical characteristics Xu et al., 2006.
Antimicrobial Activities
The antimicrobial activities of triazole derivatives have been extensively studied. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have shown that these compounds possess moderate to good activities against various microorganisms, highlighting their potential in developing new antimicrobial agents H. Bektaş et al., 2007.
Corrosion Inhibition
Benzimidazole derivatives, including those related to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, have been researched for their corrosion inhibition performance. Studies have shown that these compounds can significantly reduce corrosion in metal structures, offering promising applications in industrial settings M. Yadav et al., 2013.
Anticancer and Anti-inflammatory Activities
Research into the potential anticancer and anti-inflammatory activities of triazole derivatives has yielded positive results. For instance, new DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives have been synthesized and studied for their anti-tumor activity and effect on the methylation level of tumor DNA T. R. Hovsepyan et al., 2018. Additionally, compounds exhibiting anti-inflammatory activity have been synthesized, further showcasing the therapeutic potential of triazole derivatives L. Labanauskas et al., 2004.
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its antisickling and antioxidant properties . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-14-10(12-13-11(14)17)9-6-15-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYFFSCZDILKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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